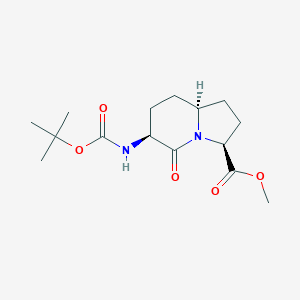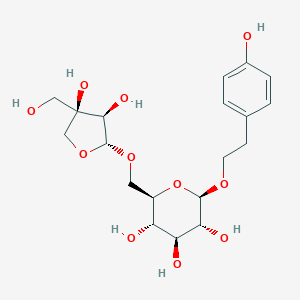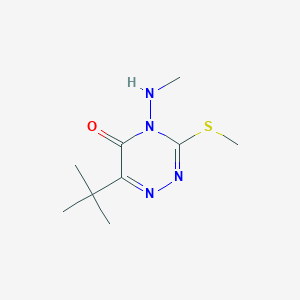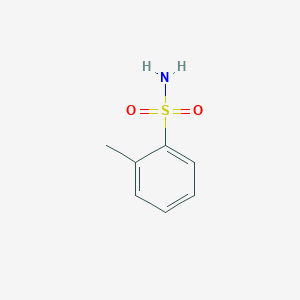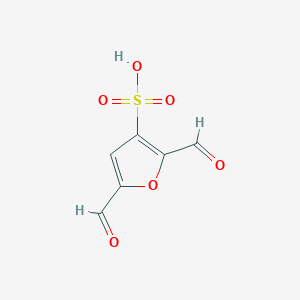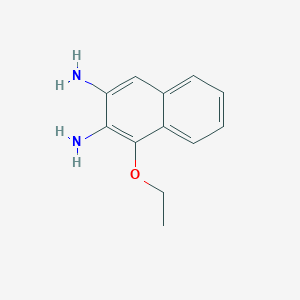
1-Ethoxynaphthalene-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxynaphthalene-2,3-diamine (ENAD) is a chemical compound that has been widely used in scientific research for its unique properties. It is a diamine derivative of naphthalene, and its synthesis method involves the reaction of 1-naphthylamine and ethyl chloroformate. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 1-Ethoxynaphthalene-2,3-diamine involves its ability to selectively bind to certain proteins and enzymes. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. 1-Ethoxynaphthalene-2,3-diamine also inhibits the activity of peroxidase, an enzyme involved in the oxidation of various compounds. These inhibitory effects are thought to be due to the ability of 1-Ethoxynaphthalene-2,3-diamine to form stable complexes with the enzymes.
Efectos Bioquímicos Y Fisiológicos
1-Ethoxynaphthalene-2,3-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 1-Ethoxynaphthalene-2,3-diamine has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition could be useful in the treatment of hyperpigmentation disorders, such as melasma. 1-Ethoxynaphthalene-2,3-diamine has also been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethoxynaphthalene-2,3-diamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound. However, there are some limitations to its use. 1-Ethoxynaphthalene-2,3-diamine is a relatively large compound, which could limit its ability to penetrate cell membranes. Additionally, its inhibitory effects on enzymes could lead to off-target effects, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 1-Ethoxynaphthalene-2,3-diamine. One potential area of research is the development of 1-Ethoxynaphthalene-2,3-diamine derivatives with improved properties, such as increased cell penetration or reduced off-target effects. Additionally, 1-Ethoxynaphthalene-2,3-diamine could be further studied for its potential use in cancer treatment or as a treatment for hyperpigmentation disorders. Finally, 1-Ethoxynaphthalene-2,3-diamine could be studied for its potential use as a fluorescent probe for protein labeling in biological systems.
Métodos De Síntesis
The synthesis of 1-Ethoxynaphthalene-2,3-diamine involves the reaction between 1-naphthylamine and ethyl chloroformate. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide, and an organic solvent, such as dichloromethane or chloroform. The reaction yields 1-Ethoxynaphthalene-2,3-diamine as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-Ethoxynaphthalene-2,3-diamine has been used in a variety of scientific research applications, including cancer research, enzyme inhibition studies, and protein labeling. It has been shown to selectively inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. In enzyme inhibition studies, 1-Ethoxynaphthalene-2,3-diamine has been used to study the mechanism of action of various enzymes, including tyrosinase and peroxidase. Additionally, 1-Ethoxynaphthalene-2,3-diamine has been used as a fluorescent probe to label proteins in biological systems.
Propiedades
Número CAS |
144754-09-6 |
|---|---|
Nombre del producto |
1-Ethoxynaphthalene-2,3-diamine |
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-ethoxynaphthalene-2,3-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-15-12-9-6-4-3-5-8(9)7-10(13)11(12)14/h3-7H,2,13-14H2,1H3 |
Clave InChI |
BTHAFCIGAHFECG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC2=CC=CC=C21)N)N |
SMILES canónico |
CCOC1=C(C(=CC2=CC=CC=C21)N)N |
Sinónimos |
2,3-Naphthalenediamine,1-ethoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



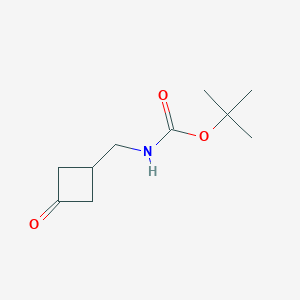
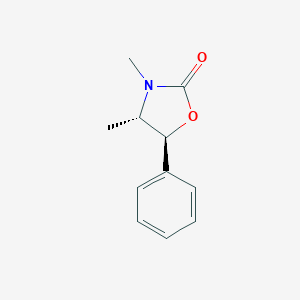
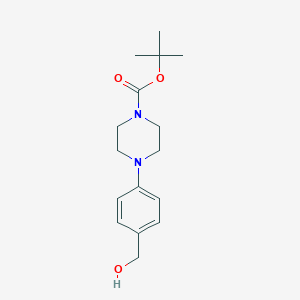
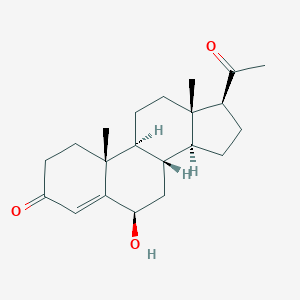
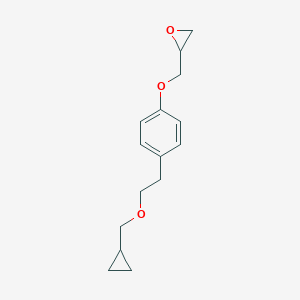
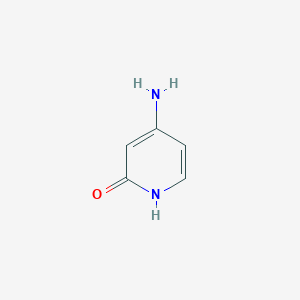

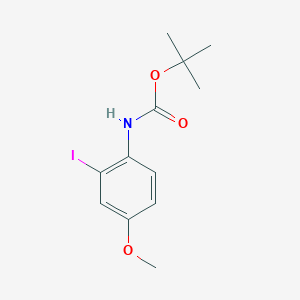
![2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B139467.png)
